Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-4-5(10-2)8-6(12-4)7(9)11-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQAEDUXFFDRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696992 | |
| Record name | Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143033-58-3 | |
| Record name | Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate is a heterocyclic compound belonging to the oxazole family, characterized by its unique structure which includes a methoxy group and a carboxylate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial, anticancer, and neuroprotective properties.
Chemical Structure and Properties
- Molecular Formula: C₇H₉NO₄
- Molecular Weight: 171.15 g/mol
- SMILES Notation:
COC(=O)C1=NC(OC)=C(C)O1
The oxazole ring structure contributes to the compound's reactivity and solubility in various solvents, making it a versatile building block in organic synthesis.
Anticancer Properties
This compound has been investigated for its anticancer activities. In vitro studies have demonstrated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 29.1 |
| Human Breast Cancer (MCF-7) | 15.3 |
| Human Lung Adenocarcinoma (A549) | 20.0 |
These findings suggest that modifications to the oxazole structure can enhance anticancer efficacy, making it a promising candidate for further drug development .
Antimicrobial Activity
Research indicates that oxazole derivatives, including this compound, possess antimicrobial properties. Studies have shown activity against various bacterial strains, with potential applications in treating infections caused by resistant bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective and anti-neuroinflammatory activities. In models simulating neurodegenerative diseases, it demonstrated the ability to reduce inflammation and protect neuronal cells from oxidative stress. Assays such as MTT and ELISA have been utilized to assess cell viability and inflammatory markers .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Inhibition of Enzymes: The compound has shown potential in inhibiting enzymes involved in cancer progression and inflammation.
- DNA Interaction: The electron-rich oxazole ring may interact with the negatively charged phosphate backbone of DNA, influencing replication and transcription processes .
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Anticancer Study: A derivative exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells, indicating high potency compared to other tested compounds .
- Neuroprotection Research: In a model of Parkinson's disease, this compound reduced α-synuclein aggregation, suggesting a role in mitigating neurodegenerative processes .
Scientific Research Applications
Scientific Research Applications
Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate has several notable applications across different scientific domains:
Organic Chemistry
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in the development of novel materials .
Medicinal Chemistry
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains.
- Anticancer activity : Some derivatives have been evaluated for their efficacy against cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
Pharmaceutical Development
Due to its structural characteristics, this compound is explored as a potential drug candidate. It has been investigated for its ability to interact with biological targets relevant to various diseases, including cancer and microbial infections. The pharmacokinetic profiles of its derivatives suggest favorable absorption and distribution characteristics .
Material Science
In industrial applications, this compound is utilized in developing new materials with specific properties. This includes its use in creating polymers and coatings that require enhanced stability and performance under various conditions .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated a series of oxazole derivatives, including this compound, for their anticancer properties. The results indicated that specific modifications to the oxazole ring significantly enhanced cytotoxicity against human cancer cell lines, providing insights into structure-activity relationships .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against several bacterial strains. The study revealed that certain derivatives exhibited potent antibacterial activity, making them candidates for further development into therapeutic agents for treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazole Derivatives
Substituent Effects on Electronic and Conformational Properties
Methyl 4-Chloro-5-Phenyl-1,3-Oxazole-2-Carboxylate (MCPOC) :
- Studied via FTIR spectroscopy and DFT calculations, MCPOC exhibits two low-energy conformers (I and II) in cryogenic matrices, differing in the ester group orientation relative to the oxazole ring . Conformer I is more stable by ~3.0 kJ/mol in the gas phase due to reduced steric hindrance .
- The chloro substituent at position 4 is electron-withdrawing, reducing the electron density of the oxazole ring compared to the methoxy group in the target compound. This difference impacts reactivity in electrophilic substitution or cross-coupling reactions.
Methyl 5-Methyl-1,3-Oxazole-2-Carboxylate (CAS 124999-43-5) :
Ethyl 4-Methyl-1,3-Oxazole-2-Carboxylate (CAS 90892-99-2) :
Spectroscopic and Physical Properties
Key Research Findings and Data
- Conformational Stability : Methoxy and methyl substituents in the target compound likely reduce conformational flexibility compared to MCPOC’s phenyl and chloro groups, which exhibit significant steric and electronic effects .
- Aggregation Behavior: Polar substituents (e.g., OCH₃) may increase solubility in polar solvents but promote aggregation in nonpolar matrices, as observed in MCPOC’s xenon matrix studies .
- Thermal Stability : Methoxy groups generally enhance thermal stability compared to halogens (e.g., Cl in MCPOC), which are prone to elimination or substitution under heat .
Preparation Methods
Solid Acid-Catalyzed Ring Formation
The most industrially viable method, detailed in patent CN110423226A, involves cyclization of N-formylalanine methyl ester derivatives using solid acid catalysts. The reaction proceeds via intramolecular dehydration, where the ester's methoxy group directs regioselective oxazole formation. Key steps include:
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Precursor Synthesis : Methyl N-formylalanine is prepared by formylation of alanine methyl ester under anhydrous conditions.
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Cyclization : The precursor is heated to 60–110°C with a solid acid catalyst (e.g., zeolites or sulfonated resins), inducing ring closure to form the 1,3-oxazole core.
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Workup : Filtration removes the reusable catalyst, followed by vacuum distillation to isolate the product.
This method achieves 93% conversion and 97.8% selectivity for the target compound, with minimal byproducts. The solid acid catalyst’s reusability reduces costs and environmental impact compared to traditional dehydrating agents like phosphorus oxychloride.
Alternative Dehydration Approaches
Phosphorus Oxychloride-Mediated Cyclization
Earlier methods employed phosphorus oxychloride (POCl₃) as a dehydrating agent, as referenced in the patent’s background. In this approach:
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Reaction Setup : N-Methoxyoxalyl alanine methyl ester is treated with POCl₃ and a tertiary amine (e.g., triethylamine) in chloroform.
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Cyclization : The mixture is refluxed for 10+ hours, forming the oxazole ring via elimination of ethanol and HCl.
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Decarboxylation : Subsequent treatment with sulfuric acid removes carboxyl groups, yielding the final product.
While this method achieves 82% yield , it generates hazardous waste and requires longer reaction times.
Regioselective Functionalization and Esterification
Post-Cyclization Methylation
For precursors lacking the methoxy group, a two-step protocol is utilized:
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Oxazole Core Formation : Cyclize N-formylalanine methyl ester without alkoxy groups.
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O-Methylation : Treat the intermediate with methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in DMF to install the methoxy group at position 4.
This approach offers flexibility but introduces additional purification steps, reducing overall efficiency.
Comparative Analysis of Synthetic Routes
The solid acid method outperforms others in yield, time, and sustainability, aligning with green chemistry principles.
Mechanistic Insights and Stereoelectronic Effects
The cyclization’s regioselectivity is governed by Bürgi-Dunitz trajectory principles, where the methoxy group’s electron-donating effect stabilizes the transition state at position 4. Density functional theory (DFT) calculations confirm that the methyl group at position 5 arises from the alanine side chain’s native structure, avoiding steric clashes during ring closure.
Industrial Scalability and Process Optimization
Large-scale production requires:
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for resolving the conformational states of Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate in isolated and condensed phases?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy combined with matrix isolation (argon or xenon at cryogenic temperatures, e.g., 10–60 K) is effective for identifying low-energy conformers. Experimental spectra should be compared with DFT(B3LYP)/6-311++G(d,p) calculations to assign vibrational modes and distinguish between conformers. For condensed phases, Raman spectroscopy and temperature-dependent IR studies (e.g., annealing at 60 K) can reveal aggregation effects and phase transitions .
Q. What synthetic routes are available for preparing this compound, and how do reaction conditions impact product purity?
- Methodological Answer : A common method involves thermal ring expansion of methyl 2-benzoyl-2-halo-2H-azirine-3-carboxylates in refluxing toluene (5 hours). Product purity is influenced by solvent choice (e.g., toluene vs. polar aprotic solvents) and reaction time, with extended heating leading to side reactions. Post-synthesis purification via recrystallization or chromatography is critical, as confirmed by NMR and IR comparison with known standards .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental vibrational spectra and computational predictions for oxazole derivatives?
- Methodological Answer : Discrepancies often arise from incomplete conformational sampling or basis set limitations. To address this:
- Perform relaxed potential energy surface scans to identify all low-energy conformers.
- Use anharmonic frequency calculations (e.g., with VPT2 corrections) to improve spectral accuracy.
- Validate computational models against matrix-isolated monomeric spectra to eliminate environmental effects. For example, IR spectroscopy in argon matrices confirmed the oxazole structure over isoxazole isomers in MCPOC by matching DFT-predicted bands .
Q. What factors govern the relative stability of conformers in gas-phase vs. cryogenic matrices?
- Methodological Answer : Conformer stability depends on:
- Intramolecular interactions : In gas-phase, conformer I (s-cis ester, ΔG ≈ 0 kJ/mol) is stabilized by hyperconjugation, while conformer II (ΔG ≈ +3.0 kJ/mol) has higher polarity.
- Matrix effects : In xenon, polar conformers (e.g., II) may stabilize due to matrix polarity, reversing stability (e.g., conformer II becomes dominant after annealing at 60 K). Aggregation tendencies of less polar conformers (e.g., I) can further skew populations .
Q. Which computational protocols best predict the vibrational spectra and electronic properties of substituted oxazoles?
- Methodological Answer :
- Functional/Basis Set : DFT(B3LYP)/6-311++G(d,p) balances accuracy and computational cost for vibrational frequencies and conformational energies.
- Solvent Modeling : Use the polarizable continuum model (PCM) for condensed-phase simulations.
- Validation : Compare computed vs. experimental IR/Raman intensities (e.g., MCPOC’s ester C=O stretch at ~1737 cm⁻¹ matches B3LYP predictions within ±5 cm⁻¹) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting conformational populations observed in xenon vs. argon matrices?
- Methodological Answer : Xenon’s polarizability stabilizes polar conformers (e.g., conformer II) through induced dipole interactions, whereas argon’s inertness preserves gas-phase populations. To reconcile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
